molecular formula C16H16N6O4S B2535042 N-(4-(N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)sulfamoyl)phenyl)acetamide CAS No. 1396815-07-8

N-(4-(N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)sulfamoyl)phenyl)acetamide

Cat. No. B2535042
CAS RN: 1396815-07-8
M. Wt: 388.4
InChI Key: QEKRAQUFSLOPLN-UHFFFAOYSA-N
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Description

The compound appears to contain a tetrazole ring, which is a type of heterocyclic aromatic compound. Tetrazoles are known for their energetic properties and are used in various fields such as pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a tetrazole ring, a sulfamoyl group, and an acetamide group. These functional groups could potentially influence the compound’s reactivity and properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the tetrazole ring might make the compound more polar and potentially more soluble in water .

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research on pyrazole-acetamide derivatives has led to the synthesis of novel Co(II) and Cu(II) coordination complexes, exhibiting significant antioxidant activity. This demonstrates the potential of such compounds in the development of new antioxidant agents, highlighting the role of hydrogen bonding in their self-assembly processes (Chkirate et al., 2019).

Antimicrobial Agents

The synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety has been pursued for their application as antimicrobial agents. This includes the creation of thiazole, pyridone, pyrazole, chromene, hydrazone derivatives, which have shown promising antibacterial and antifungal activities (Darwish et al., 2014).

Anticancer Agents

A study on N-substituted sulfanilamide derivatives has explored their synthesis, characterization, and evaluation for antimicrobial activities. Although the primary focus was on their antibacterial potential, the structural elucidation and interaction studies lay the groundwork for broader applications, including potential anticancer research (Lahtinen et al., 2014).

Molecular Interactions and Drug Mechanism

Investigations into the electronic and biological interactions of N-substituted acetamides have used quantum calculations and molecular docking analysis to predict their behavior in biological systems. This approach offers insights into the design and evaluation of such compounds for pharmaceutical applications (Bharathy et al., 2021).

Future Directions

Future research could focus on exploring the potential applications of this compound, such as its use in pharmaceuticals or agrochemicals. Additionally, more studies could be done to fully understand its physical and chemical properties .

properties

IUPAC Name

N-[4-[[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O4S/c1-11(23)17-12-5-9-15(10-6-12)27(25,26)18-13-3-7-14(8-4-13)22-16(24)21(2)19-20-22/h3-10,18H,1-2H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKRAQUFSLOPLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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